1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile
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Overview
Description
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile is an organic compound with the molecular formula C16H21N It is a nitrile derivative characterized by a cyclopentane ring substituted with a phenyl group bearing a tert-butyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile typically involves the following steps:
Formation of the Phenylcyclopentane Intermediate: The initial step involves the reaction of cyclopentanone with a Grignard reagent derived from 4-tert-butylphenylmagnesium bromide. This reaction yields 1-(4-tert-butylphenyl)cyclopentanol.
Dehydration to Form the Nitrile: The intermediate alcohol is then dehydrated using a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to form the corresponding nitrile, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenyl ring can engage in π-π interactions with aromatic residues in biological systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-tert-Butylphenyl)ethanone: A ketone derivative with similar structural features.
1-(4-tert-Butylphenyl)propanenitrile: A nitrile with a longer carbon chain.
1-(4-tert-Butylphenyl)cyclohexanecarbonitrile: A cyclohexane analog.
Uniqueness
1-[4-(tert-Butyl)phenyl]cyclopentanecarbonitrile is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
1-(4-tert-butylphenyl)cyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N/c1-15(2,3)13-6-8-14(9-7-13)16(12-17)10-4-5-11-16/h6-9H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFIBUMRSZPFVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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